

Understanding the chemical properties of **ML115**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ML115**
Cat. No.: **B159115**

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **ML115**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of **ML115**, a potent and selective small molecule activator of Signal Transducer and Activator of Transcription 3 (STAT3). This document includes a summary of its physicochemical properties, its mechanism of action, and detailed experimental protocols for its characterization.

Physicochemical Properties

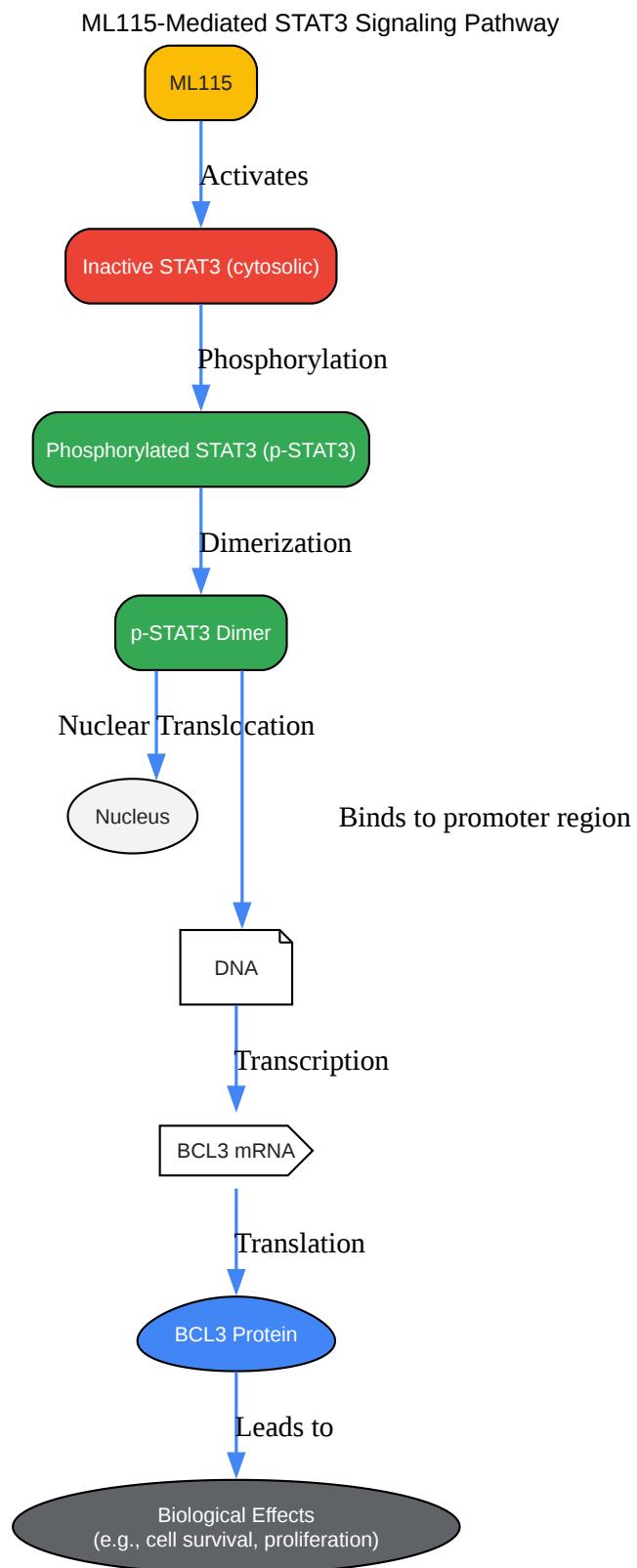
ML115 is an isoxazole carboxamide that has been identified as a valuable chemical probe for studying STAT3 signaling.^[1] Its key chemical properties are summarized in the tables below.

Table 1: General Chemical Properties of **ML115**

Property	Value	Reference(s)
IUPAC Name	N-(4-chloro-2,5-dimethoxyphenyl)-5-cyclopropylisoxazole-3-carboxamide	[2]
Synonyms	CID-6619100, SID 14735210	[3]
CAS Number	912798-42-6	[2][3][4][5]
Molecular Formula	C ₁₅ H ₁₅ ClN ₂ O ₄	[1][2][3][4][5]
Molecular Weight	322.74 g/mol	[4]
Appearance	Crystalline solid, White to off-white	[3][6]
Purity	≥98% (HPLC)	[3][5]

Table 2: Solubility and Storage of ML115

Solvent	Solubility	Reference(s)
DMF	25 mg/mL (77.46 mM)	[3][4]
DMSO	12.5 - 20 mg/mL (38.73 - 61.97 mM)	[3][4][5]
Ethanol	0.1 mg/mL (0.31 mM)	[3][4]
Storage	Store at -20°C, airtight, and dry. Stable for ≥ 2 years.	[1][2][5]


Table 3: Chemical Identifiers for ML115

Identifier	String	Reference(s)
SMILES	COc1cc(NC(=O)c2cc(on2)C2C C2)c(OC)cc1Cl	[4][5]
InChI	InChI=1S/C15H15CIN2O4/c1- 20-13-6-10(14(21-2)5- 9(13)16)17-15(19)11-7-12(22- 18-11)8-3-4-8/h5-8H,3-4H2,1- 2H3,(H,17,19)	[2][3]
InChIKey	FMWABCYRNLCXOJ- UHFFFAOYSA-N	[2][3][6]

Mechanism of Action and Signaling Pathway

ML115 is a potent and selective activator of STAT3, with a reported EC50 of 2.0 nM.[2][3][4][5] It exhibits high selectivity for STAT3 over the related STAT1 and NF κ B transcription factors.[3][4][5] The activation of STAT3 by **ML115** leads to the upregulation of STAT3-dependent target genes, such as the oncogene BCL3.[1][2] This makes **ML115** a valuable tool for investigating the roles of STAT3 in various biological processes, including cancer, inflammation, and stem cell biology.[1][3]

The proposed signaling pathway for **ML115**-mediated STAT3 activation is depicted below.

[Click to download full resolution via product page](#)

Caption: **ML115**-mediated activation of the STAT3 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of **ML115**.

STAT3 Luciferase Reporter Assay

This assay is used to quantify the activation of the STAT3 signaling pathway in response to **ML115**.

Materials:

- HT-1080 cells stably expressing a STAT3-responsive luciferase reporter construct.
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- **ML115** stock solution (in DMSO).
- Luciferase assay reagent.
- 96-well white, clear-bottom cell culture plates.
- Luminometer.

Procedure:

- Cell Seeding: Seed HT-1080 STAT3 reporter cells in 96-well plates at a density of 5,000 cells per well in 100 μ L of complete DMEM. Incubate at 37°C in a 5% CO₂ incubator for 24 hours.
- Compound Treatment: Prepare serial dilutions of **ML115** in DMEM. Add the desired concentrations of **ML115** to the cells. Include a DMSO-only control.
- Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Luciferase Assay:
 - Equilibrate the luciferase assay reagent and the cell culture plates to room temperature.

- Remove the culture medium from the wells.
- Add 50 µL of 1x cell lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.
- Add 50 µL of luciferase substrate solution to each well.
- Immediately measure the luminescence using a luminometer.
- Data Analysis: Normalize the luciferase activity of **ML115**-treated cells to that of the DMSO-treated control cells to determine the fold activation.

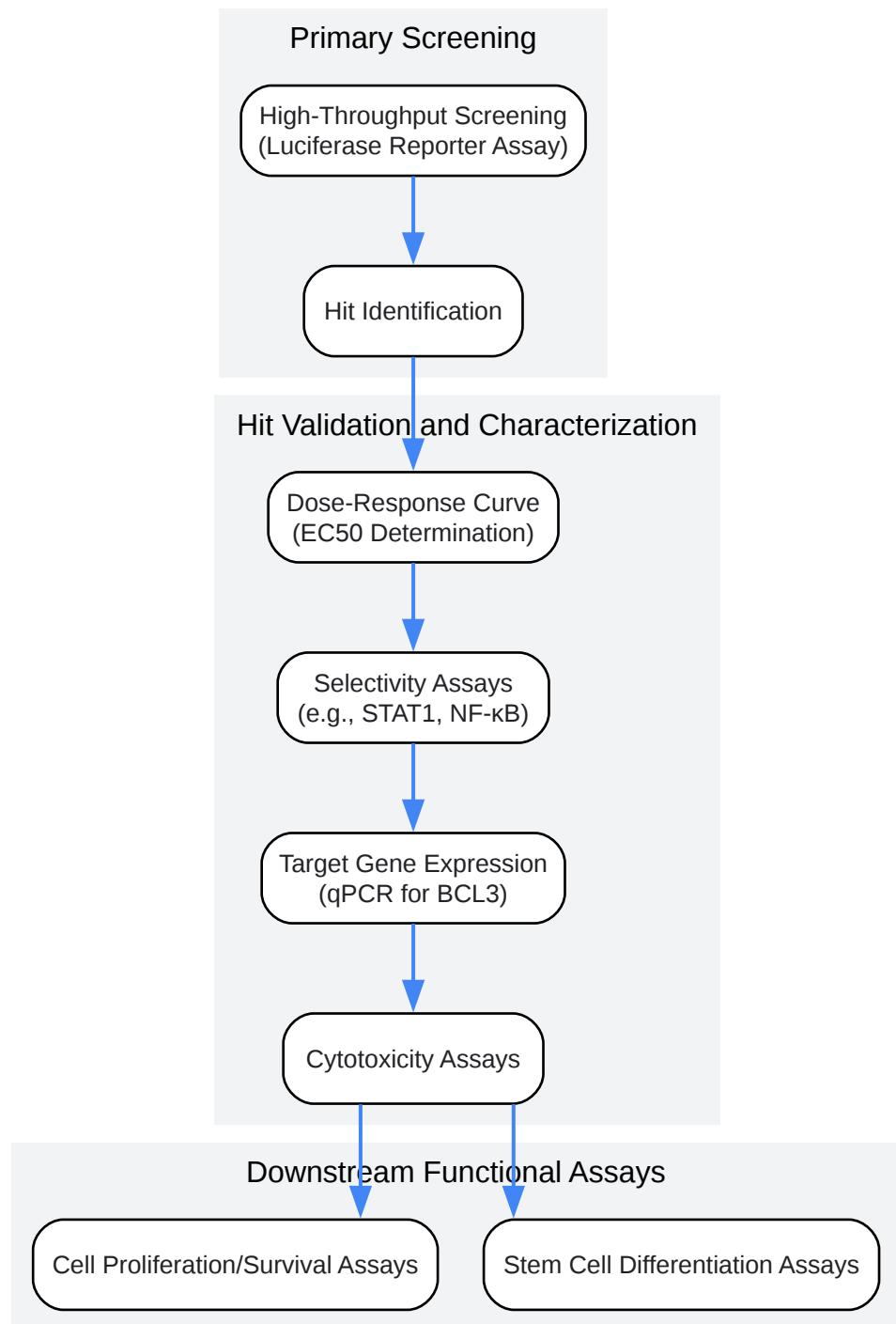
Quantitative PCR (qPCR) for BCL3 Expression

This experiment validates the functional consequence of STAT3 activation by measuring the expression of a known STAT3 target gene, BCL3.

Materials:

- HT-1080 cells.
- **ML115** stock solution (in DMSO).
- RNA extraction kit.
- cDNA synthesis kit.
- qPCR master mix.
- Primers for BCL3 and a housekeeping gene (e.g., GAPDH).
- qPCR instrument.

Procedure:


- Cell Treatment: Seed HT-1080 cells in 6-well plates and grow to 70-80% confluence. Treat the cells with **ML115** at the desired concentration (e.g., the EC50 value) or with DMSO as a control for 24 hours.

- RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qPCR:
 - Set up the qPCR reactions using a qPCR master mix, the synthesized cDNA, and primers for BCL3 and the housekeeping gene.
 - Run the qPCR program on a real-time PCR instrument.
- Data Analysis: Calculate the relative expression of BCL3 mRNA using the $\Delta\Delta Ct$ method, normalizing to the expression of the housekeeping gene and relative to the DMSO-treated control.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for screening and validating a STAT3 activator like **ML115**.

Workflow for Screening and Validation of a STAT3 Activator

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for the discovery and characterization of a STAT3 activator.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. assaygenie.com [assaygenie.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Quantitative competitive-PCR assay to measure human parvovirus B19-DNA load in serum samples | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Understanding the chemical properties of ML115]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b159115#understanding-the-chemical-properties-of-ml115>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com